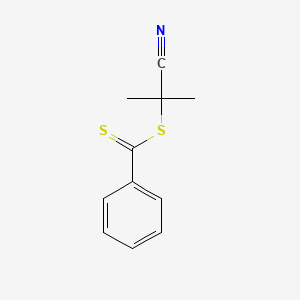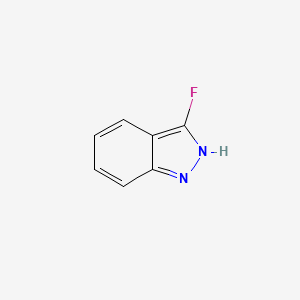
二甲基 (R)-(+)-甲基琥珀酸酯
概述
描述
Dimethyl (R)-(+)-methylsuccinate, also known as (R)-(+)-methylsuccinic acid dimethyl ester, is a chiral molecule with a variety of uses in scientific research and laboratory experiments. It is a white to light yellow powder that is soluble in water, alcohols, and ethers, and has a melting point of approximately 60 °C. The compound has a molecular weight of 152.17 g/mol and a chemical formula of C6H10O4. Its structure consists of a methyl group attached to a succinic acid group, with the methyl group being on the R-stereocenter.
科学研究应用
Medicine: Drug Synthesis
Dimethyl ®-(+)-methylsuccinate is utilized in the synthesis of pharmaceutical compounds. It serves as a precursor in the production of FK-506, a potent immunosuppressant used in organ transplantation .
Analytical Chemistry: Quantitative Proteomics
In analytical chemistry, stable isotope dimethyl labeling, which involves the use of compounds like Dimethyl ®-(+)-methylsuccinate, is employed for quantitative proteomics. This method allows for the accurate quantification of protein expression levels and the analysis of posttranslational modifications .
Environmental Science: Green Solvent Applications
This compound is part of a class of chemicals that can be used as green solvents in various environmental applications. Its derivatives are being explored for their potential in reducing environmental impact in chemical processes .
Food Technology: Flavor and Fragrance Industry
Dimethyl ®-(+)-methylsuccinate is used in the flavor and fragrance industry. Its esterification process is crucial for producing flavors and fragrances that are used in food products and cosmetics .
Materials Science: Polymer Production
In materials science, Dimethyl ®-(+)-methylsuccinate is a building block for eco-friendly production of polyesters and polyamides, such as nylon 6,6 and nylon 7,7. These materials are vital for developing sustainable plastics and fibers .
Industrial Chemistry: Solvent and Intermediate
The compound is widely used as a solvent and intermediate in the synthesis of various industrial chemicals. Its properties make it suitable for applications in paint, ink, and coating formulations .
Biotechnology: Biomolecular Engineering
Dimethyl ®-(+)-methylsuccinate is involved in biomolecular engineering, where it’s used to modify proteins and enzymes to enhance their stability and activity for industrial applications .
Agriculture: Plant Growth Stimulants
In agriculture, derivatives of Dimethyl ®-(+)-methylsuccinate are investigated for their use as plant growth stimulants. They have the potential to increase crop yield and improve plant health .
属性
IUPAC Name |
dimethyl (2R)-2-methylbutanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-5(7(9)11-3)4-6(8)10-2/h5H,4H2,1-3H3/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFOQJNGQQXICBY-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80431434 | |
| Record name | Dimethyl (R)-(+)-methylsuccinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80431434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl (R)-(+)-methylsuccinate | |
CAS RN |
22644-27-5 | |
| Record name | Dimethyl (R)-(+)-methylsuccinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80431434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details










Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is enantioselective hydrogenation important for producing Dimethyl (R)-(+)-methylsuccinate?
A1: Enantioselective hydrogenation allows for the specific synthesis of the desired enantiomer, in this case, the (R)-enantiomer of Dimethyl methylsuccinate. [] This is crucial because different enantiomers of a molecule can exhibit different biological activities. Traditional chemical synthesis often results in a racemic mixture (equal amounts of both enantiomers), which may be undesirable for various applications. By utilizing a chiral catalyst immobilized on Al-MCM-41, the researchers achieved high enantioselectivity, with up to 92% ee favoring the formation of Dimethyl (R)-(+)-methylsuccinate. [] This highlights the importance of this technique in producing enantiomerically pure compounds for specific applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[(3R)-1-(2,2-diethoxyethyl)-3-[(4-methylphenyl)carbamoylamino]-2-oxoindol-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B1588705.png)
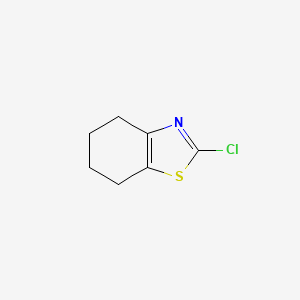

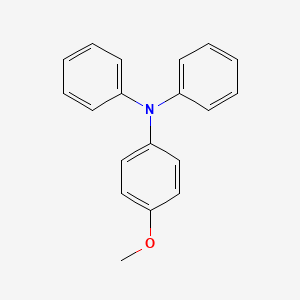
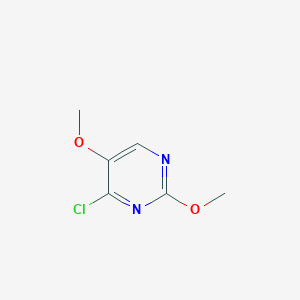
![2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine](/img/structure/B1588717.png)
